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molecular formula C10H9NO3S B8272260 Ethyl 2-(2-Furyl)thiazole-4-carboxylate

Ethyl 2-(2-Furyl)thiazole-4-carboxylate

Cat. No. B8272260
M. Wt: 223.25 g/mol
InChI Key: NOSIYYMXXUYWQC-UHFFFAOYSA-N
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Patent
US04879295

Procedure details

To a solution of ethyl 2-(2-furyl)-4-thiazole carboxylate (3.12 g) in methanol (30 ml) was added dropwise 1N aqueous potassium hydroxide (38.58 ml) and the mixture was at 55° C. for 15 minutes. Then the solvent was removed from the reaction mixture, and the residue was treated with water and acidified with 2N-HCl under ice-cooling. The resulting solids were sucked, washed with water and dried to give yellowish crystals of 2-(2-furyl)-4-thiazole carboxylic acid (1.16 g, yeild 46%), m.p. 257°-265° C.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
38.58 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=1.[OH-].[K+]>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
O1C(=CC=C1)C=1SC=C(N1)C(=O)OCC
Name
Quantity
38.58 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed from the reaction mixture
ADDITION
Type
ADDITION
Details
the residue was treated with water
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C(=CC=C1)C=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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